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molecular formula C13H11ClN2O B183207 3-amino-4-chloro-N-phenylbenzamide CAS No. 51143-17-0

3-amino-4-chloro-N-phenylbenzamide

Cat. No. B183207
M. Wt: 246.69 g/mol
InChI Key: JKDBEPYYWWSPKJ-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (2.5 mL, 28.66 mmol), 4-chloro-3-nitrobenzoic acid (4.02 g, 19.94 mmol), DMF (1.0 mL, 12.92 mmol), and aniline (3.6 mL, 39.51 mmol) to afford the product (3.39 g) after trituration in hexane; m.p. 194-197° C. after recrystallization from ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][C:9]=1[N+:17]([O-])=O.CN(C=O)C.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CCCCCC>[NH2:17][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:8]=1[Cl:7])[C:12]([NH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
4.02 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
3.6 mL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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